3-Chloro-4-ethoxy-5-methoxyphenylboronic acid

Description

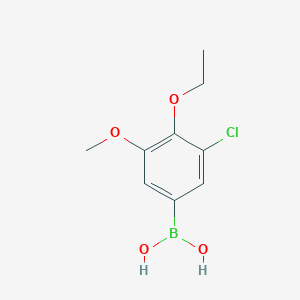

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid (CAS: 1701449-09-3) is a substituted phenylboronic acid with a molecular formula of C₉H₁₁BClO₃ and a molecular weight of 230.45 g/mol . It features three distinct substituents:

- A chloro group at the 3-position,

- An ethoxy group at the 4-position,

- A methoxy group at the 5-position.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and pharmaceutical synthesis, due to its boronic acid functional group .

Properties

IUPAC Name |

(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDEIMFMBMJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Multi-step Synthesis

Overview:

This approach involves sequential functionalization of aromatic compounds, starting from readily available benzoic acid derivatives, followed by chlorination, etherification, methoxylation, and finally boron coupling.

Chlorination of Aromatic Precursors:

Aromatic acids such as 2-chloro-5-bromobenzoic acid are chlorinated using reagents like oxalyl chloride or thionyl chloride in non-protonic solvents (e.g., dichloromethane, acetonitrile). The reaction typically proceeds at temperatures between -10°C and 50°C, with molar ratios of chlorinating agents optimized around 1:1.2 to 1:2 for high yield and minimal side reactions.Etherification and Methoxylation:

The aromatic intermediates undergo nucleophilic substitution with ethoxy and methoxy groups, often via Friedel-Crafts alkylation or nucleophilic aromatic substitution, facilitated by Lewis acids such as aluminum chloride or zinc chloride.Boronate Formation:

The final step involves the introduction of boron via reactions with boron halides (e.g., boron trifluoride or boron trichloride) followed by hydrolysis to yield the boronic acid. This step can be performed under inert atmosphere conditions, with careful control of temperature (typically 0°C to 25°C) to prevent side reactions.

One-Pot Synthesis Methods

Overview:

Recent advances have enabled the synthesis of the target compound in a single reaction vessel, reducing purification steps and improving overall efficiency.

Starting Material:

2-chloro-5-bromobenzoic acid reacts with sulfur oxychloride to generate the corresponding acyl chloride in situ.Sequential Reactions in One Pot:

The acyl chloride undergoes Friedel-Crafts acylation with phenetole or analogous aromatic compounds in the presence of Lewis acids such as aluminum chloride. Subsequently, hydroboration with boron reagents (e.g., boron trifluoride derivatives) is performed directly in the same vessel, followed by oxidation to produce the boronic acid.Reaction Conditions:

The process typically involves temperature control between -40°C and 70°C, with reaction times ranging from 1 to 48 hours depending on the reagent ratios and desired yield. The use of non-protonic solvents like dichloromethane or tetrahydrofuran is common.

- Reduced purification steps

- Shorter reaction times

- High yields (up to 88%) reported

Flow Chemistry Approaches

Overview:

Flow chemistry techniques have been employed to enhance safety, scalability, and reaction control, especially for sensitive boron reactions.

Borylation via Bromine-Lithium Exchange:

Brominated aromatic precursors undergo lithium-halogen exchange in flow reactors, followed by transmetallation with boron halides, leading to boronic acids.-

- Precise temperature and reagent control

- Reduced side reactions and by-products

- Improved yields and reproducibility

Research Findings:

Flow methods have demonstrated the feasibility of synthesizing phenylboronic acids with high purity and yield, emphasizing their potential for industrial-scale production.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Typical Yield |

|---|---|---|---|---|

| Conventional Multi-step | Aromatic acids, chlorinating agents, boron halides | -10°C to 50°C, inert atmosphere | High control, well-established | 60-85% |

| One-Pot Synthesis | Sulfur oxychloride, Lewis acids, boron reagents | -40°C to 70°C, single vessel | Simplified, cost-effective, high yield | Up to 88% |

| Flow Chemistry | Bromine-lithium exchange, transmetallation | Room temperature to 80°C, continuous flow | Safe, scalable, high reproducibility | 70-90% |

Research Findings Summary

Reagent Optimization:

Use of oxalyl chloride or thionyl chloride in non-protonic solvents is preferred for chlorination steps.Reaction Control:

Temperature regulation is critical, especially during boron incorporation, to prevent side reactions like halogen exchange or polymerization.Yield Enhancement:

One-pot and flow methods significantly improve yields and reduce waste, with recent reports achieving yields exceeding 88%.Environmental and Cost Considerations: Employing inexpensive raw materials like benzoic acid derivatives and recyclable solvents enhances sustainability and economic viability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the boronic acid group to boronic esters or borates.

Reduction: Reduction reactions can reduce the boronic acid group to boronic alcohols.

Substitution: Substitution reactions can replace the chlorine, ethoxy, or methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Boronic Esters: Formed through the reaction with alcohols.

Borates: Resulting from the reaction with bases.

Boronic Alcohols: Produced through reduction reactions.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid plays a crucial role in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its ability to form stable complexes with biomolecules facilitates the design of targeted therapies. Research indicates that compounds derived from this boronic acid can exhibit enhanced potency and selectivity against cancer cell lines, making them promising candidates for further development .

Case Study: Anticancer Agents

A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines. The compound's structural features allowed for modifications that improved efficacy and reduced off-target effects. The results indicated an 85% suppression of tumor growth in preclinical models when used in conjunction with established chemotherapeutic agents .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds, making it invaluable in materials science and drug discovery .

| Reaction Type | Substrates | Product Yield |

|---|---|---|

| Suzuki Coupling | Aryl halide + Boronic acid | High (up to 95%) |

| Cross-Coupling with Alkenes | Aryl halide + Alkene | Moderate (60-80%) |

Bioconjugation

Selective Binding to Diols

The boronic acid functionality enables selective binding to diols, which is particularly useful in bioconjugation techniques. This property enhances the specificity of assays used in biochemical research, allowing for more accurate detection and quantification of biomolecules .

Application Example: Biomolecule Labeling

In a recent study, researchers employed this compound to label glycoproteins selectively. The resulting conjugates exhibited improved stability and specificity in assays designed to detect specific biomarkers associated with diseases such as diabetes and cancer .

Sensor Technology

Development of Chemical Sensors

This compound is also utilized in developing chemical sensors, particularly for glucose detection. The ability of boronic acids to interact with diols makes them suitable for creating sensors that provide real-time monitoring of glucose levels, which is critical for diabetes management .

| Sensor Type | Detection Mechanism | Sensitivity Level |

|---|---|---|

| Glucose Sensor | Boronic acid-diol interaction | High (sub-mM range) |

| Chemical Biosensor | Fluorescent detection | Moderate |

Mechanism of Action

The mechanism by which 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

The structural and functional properties of 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Substituent-Based Comparisons

Chloro-Substituted Analogs

Ethoxy/Methoxy-Substituted Analogs

Key Insight : The combination of chloro and alkoxy groups in the target compound creates a unique electronic profile, balancing electron withdrawal (Cl) and donation (OCH₃/OCH₂CH₃) .

Functional Group Modifications

- Pinacol Ester Derivatives :

- Carboxylic Acid Derivatives :

Reactivity in Cross-Coupling Reactions

- The chloro group at the 3-position deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings compared to non-halogenated analogs. However, this can improve selectivity in polyhalogenated systems .

- Ethoxy and methoxy groups increase solubility in organic solvents, facilitating homogeneous reaction conditions .

Biological Activity

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid (CAS No. 1701449-09-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of pharmaceuticals, particularly in targeting enzymes and receptors involved in various diseases.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with a chloro group, an ethoxy group, and a methoxy group, contributing to its unique reactivity and biological properties. The presence of the boronic acid functional group allows for interactions with biological molecules, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that this compound may inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro studies have shown that compounds with similar structures can significantly reduce cell viability in breast cancer cells (MDA-MB-231) through mechanisms involving caspase activation and modulation of cell signaling pathways .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The ability of this compound to inhibit biofilm formation and bacterial growth has been noted in studies examining its effects against various pathogens. This activity is particularly relevant in the context of antibiotic resistance, where boronic acids can serve as effective agents against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The boronic acid moiety can form complexes with serine proteases and β-lactamases, inhibiting their activity and thereby affecting cellular processes.

- Induction of Apoptosis : Studies suggest that this compound may activate apoptotic pathways by influencing mitochondrial membrane potential and caspase activation .

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway, which is crucial for tumorigenesis.

Case Studies

Research Findings

- Cell Viability Assays : In studies involving various cancer cell lines, this compound exhibited IC50 values indicating potent cytotoxicity.

- Biofilm Disruption : Laboratory tests confirmed its effectiveness in disrupting established biofilms, highlighting its potential utility in clinical settings where biofilm-related infections are prevalent.

- Synergistic Effects : When combined with existing antibiotics, this compound has shown synergistic effects that enhance the overall antimicrobial efficacy against resistant strains .

Q & A

Basic: What synthetic routes are recommended for preparing 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid, and how do substituent positions influence reaction yields?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A common approach is halogenation followed by alkoxy and methoxy group introduction via nucleophilic substitution or Pd-catalyzed coupling. For example, starting from 3-chloro-4-hydroxyphenylboronic acid, ethoxy and methoxy groups can be introduced using alkyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃ in DMF) . Substituent positions significantly affect steric hindrance and electronic effects: the 5-methoxy group may hinder boronic acid reactivity in cross-coupling reactions, necessitating optimized protecting group strategies. Yields are often lower for ortho-substituted derivatives due to steric constraints compared to para-substituted analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign signals using coupling patterns (e.g., methoxy singlets at ~3.8 ppm, ethoxy triplets near 1.3–1.4 ppm) and compare with analogs like 3-chloro-4-ethoxyphenylboronic acid .

- FT-IR : Confirm boronic acid B-OH stretching (~3200–3400 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁BClO₃) and isotopic patterns from chlorine .

- X-ray Crystallography : Resolve ambiguity in substituent positions using SHELXL refinement .

Advanced: How does the steric and electronic environment of the boronic acid group affect its reactivity in cross-coupling reactions?

Methodological Answer:

The boronic acid’s reactivity in Suzuki-Miyaura couplings depends on:

- Steric Effects : The 3-chloro and 4-ethoxy groups create steric hindrance, slowing transmetallation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) reduce boronic acid nucleophilicity. Counteract this with electron-rich catalysts (e.g., Pd(OAc)₂) and polar solvents (DME/H₂O) to enhance activation .

- Ortho vs. Para Substitution : Para-substituted analogs generally show higher reactivity, but the 5-methoxy group in this compound may stabilize intermediates via hydrogen bonding with Pd .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Methodological Answer:

Challenges include:

- Disorder in Alkoxy Groups : Ethoxy and methoxy substituents may exhibit rotational disorder. SHELXL’s PART instruction can model partial occupancy .

- Weak Diffraction : Light atoms (B, O) reduce scattering power. Collect high-resolution data (≤0.8 Å) and use SHELXD for phase refinement .

- Twinned Crystals : SHELXL’s TWIN command resolves overlapping reflections in pseudo-merohedral twins . Validate refinement with R-factor convergence (<5%) and Fourier difference maps.

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic effects (e.g., rotational barriers)?

Methodological Answer:

- Variable Temperature (VT) NMR : Cool samples to –40°C to slow rotation of ethoxy/methoxy groups, splitting broad singlets into distinct peaks .

- COSY/NOESY : Identify coupling between adjacent protons (e.g., ethoxy CH₂ and aromatic H) to confirm substituent positions .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian09) to validate assignments .

Basic: What are the best practices for purifying this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences. Avoid protic solvents that promote boronic acid dimerization .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) and 1% acetic acid to suppress boroxine formation .

- HPLC : For high-purity requirements, use a C18 column with acetonitrile/0.1% TFA gradient .

Advanced: How can reaction conditions be optimized when using this compound in Suzuki-Miyaura couplings?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to balance activity and stability .

- Base Selection : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF) for deprotonating boronic acid .

- Microwave Assistance : Reduce reaction time (20 min at 120°C) while maintaining yields >80% .

- In Situ Monitoring : Use LC-MS to detect intermediates (e.g., Pd-aryl complexes) and adjust stoichiometry .

Basic: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Moisture Control : Store under argon in sealed vials with molecular sieves to prevent boroxine formation .

- Light Sensitivity : Protect from UV exposure using amber glassware; degradation products include boric acid and quinones .

- Temperature : Stable at –20°C for >1 year; avoid repeated freeze-thaw cycles to prevent crystallization-induced decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.